molecular formula C10H7FOS B1368933 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone CAS No. 187658-19-1

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone

Cat. No.: B1368933
CAS No.: 187658-19-1
M. Wt: 194.23 g/mol
InChI Key: VUWDKOQPKHAVSN-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is a chemical compound with the molecular formula C10H7FOS. It is characterized by the presence of a fluorine atom on the benzothiophene ring, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.

    1-(5-Bromobenzo[b]thiophen-3-yl)ethanone:

    1-(5-Methylbenzo[b]thiophen-3-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-fluoro-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDKOQPKHAVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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